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Compound of Interest

Compound Name: 4-Methyl-1-phenyl-2-pentanone

Cat. No.: B109184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-methyl-1-phenylpentan-2-one, a

ketone of interest in both flavor chemistry and as a potential scaffold in medicinal chemistry.

The document details its chemical and physical properties, provides spectroscopic data for its

characterization, and outlines a plausible synthetic route. Furthermore, it explores the

relevance of the benzyl ketone moiety in the broader context of drug design and development,

highlighting its role as a key intermediate in the synthesis of various bioactive molecules. This

guide is intended to serve as a valuable resource for researchers and professionals engaged in

organic synthesis, analytical chemistry, and pharmaceutical development.

Chemical Identity and Physical Properties
4-Methyl-1-phenylpentan-2-one, systematically named according to IUPAC nomenclature, is

also known by several synonyms, the most common being Benzyl isobutyl ketone.[1][2] It is a

colorless, oily liquid with a characteristic sweet, woody, and spicy odor.[3] At lower

concentrations, it imparts a sweet and tart, fruity flavor, leading to its application as a flavoring

agent in the food industry.[3]

Table 1: Chemical Identifiers and Physical Properties of 4-Methyl-1-phenylpentan-2-one
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Property Value Reference(s)

IUPAC Name
4-methyl-1-phenylpentan-2-

one
[1][2]

Synonyms

4-Methyl-1-phenyl-2-

pentanone, Benzyl isobutyl

ketone, Isobutyl benzyl ketone

[1][2]

CAS Number 5349-62-2

Molecular Formula C₁₂H₁₆O

Molecular Weight 176.25 g/mol

Appearance Colorless, oily liquid [3]

Boiling Point 250-251 °C (at 760 mmHg)

Density 0.949 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.498

Spectroscopic Data for Structural Elucidation
The structural confirmation of 4-methyl-1-phenylpentan-2-one is achieved through various

spectroscopic techniques. Below is a summary of the expected and reported data for ¹H NMR,

¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 2: Predicted ¹H NMR Spectral Data for 4-Methyl-1-phenylpentan-2-one in CDCl₃
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.35 m 5H
Aromatic protons

(C₆H₅)

~ 3.65 s 2H -CH₂-Ph

~ 2.40 d 2H -CO-CH₂-

~ 2.10 m 1H -CH(CH₃)₂

~ 0.90 d 6H -CH(CH₃)₂

Table 3: Predicted ¹³C NMR Spectral Data for 4-Methyl-1-phenylpentan-2-one in CDCl₃

Chemical Shift (δ, ppm) Carbon Type Assignment

~ 209 C C=O (Ketone)

~ 134 C Aromatic C (quaternary)

~ 129 CH Aromatic CH

~ 128 CH Aromatic CH

~ 127 CH Aromatic CH

~ 51 CH₂ -CO-CH₂-

~ 49 CH₂ -CH₂-Ph

~ 25 CH -CH(CH₃)₂

~ 22 CH₃ -CH(CH₃)₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-methyl-1-phenylpentan-2-one is characterized by a strong absorption band

corresponding to the ketone carbonyl group.
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Table 4: Key IR Absorption Bands for 4-Methyl-1-phenylpentan-2-one

Wavenumber (cm⁻¹) Intensity Assignment

~ 3030 Medium Aromatic C-H stretch

~ 2960 Strong Aliphatic C-H stretch

~ 1715 Strong C=O stretch (Ketone)

~ 1600, 1495, 1450 Medium-Weak
Aromatic C=C skeletal

vibrations

~ 740, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The electron ionization (EI) mass spectrum of 4-methyl-1-phenylpentan-2-one would

be expected to show a molecular ion peak and characteristic fragment ions.

Table 5: Expected Mass Spectrometry Fragmentation for 4-Methyl-1-phenylpentan-2-one

m/z Proposed Fragment Ion

176 [M]⁺ (Molecular Ion)

91 [C₇H₇]⁺ (Tropylium ion, from benzylic cleavage)

85 [CH₂CH(CH₃)₂CO]⁺

57 [C₄H₉]⁺ (Isobutyl cation)

Synthesis of 4-Methyl-1-phenylpentan-2-one
A plausible and efficient method for the synthesis of 4-methyl-1-phenylpentan-2-one involves

the acylation of a suitable organometallic reagent with a phenylacetyl derivative. The following

is a detailed experimental protocol based on standard organic synthesis methodologies.
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Experimental Protocol: Synthesis via Acylation of an
Organocadmium Reagent
This two-step procedure involves the preparation of an isobutylmagnesium bromide Grignard

reagent, its conversion to diisobutylcadmium, and subsequent reaction with phenylacetyl

chloride.

Step 1: Preparation of Diisobutylcadmium

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

Add a small volume of anhydrous diethyl ether to cover the magnesium.

Add a small crystal of iodine to initiate the reaction.

Slowly add a solution of isobutyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping

funnel to maintain a gentle reflux.

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation

of the Grignard reagent.

Cool the solution to 0 °C in an ice bath.

In a separate flask, prepare a solution of anhydrous cadmium chloride (0.5 eq) in anhydrous

diethyl ether.

Slowly add the Grignard reagent solution to the cadmium chloride suspension at 0 °C with

vigorous stirring.

After the addition is complete, allow the mixture to warm to room temperature and stir for 1

hour. The formation of diisobutylcadmium is now complete.

Step 2: Acylation to form 4-Methyl-1-phenylpentan-2-one

Cool the diisobutylcadmium solution to 0 °C.
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Slowly add a solution of phenylacetyl chloride (1.0 eq) in anhydrous diethyl ether via the

dropping funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

Quench the reaction by carefully adding a saturated aqueous solution of ammonium

chloride.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether

(3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by vacuum distillation to yield pure 4-methyl-1-phenylpentan-2-one.
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Synthesis Workflow for 4-Methyl-1-phenylpentan-2-one

Step 1: Grignard Reagent and Organocadmium Formation

Step 2: Acylation and Product Formation
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Pure Product
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A plausible synthetic workflow for 4-Methyl-1-phenylpentan-2-one.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b109184?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Relevance in Drug Design and Development
While 4-methyl-1-phenylpentan-2-one itself is not an established therapeutic agent, its core

structure, the benzyl ketone moiety, is a significant pharmacophore and a versatile intermediate

in medicinal chemistry.

The Benzyl Ketone Scaffold
The benzyl ketone framework is present in a variety of biologically active compounds and

serves as a key building block for more complex molecules.[4] For instance, derivatives of

benzyl phenyl ketones have been synthesized and investigated for their antibacterial and 5-

lipoxygenase inhibitory activities, the latter being a target for anti-inflammatory drugs.[5]

Intermediate in Pharmaceutical Synthesis
Benzyl ketones are crucial precursors in the synthesis of a wide range of pharmaceuticals.

They are used in the development of:

Anti-inflammatory and Analgesic Drugs: The benzyl ketone structure can be modified to

produce compounds with potent anti-inflammatory and pain-relieving properties.[3]

Anticancer Agents: Substituted benzoin derivatives, which can be synthesized from benzyl

ketones, have shown antiproliferative activity against various cancer cell lines, potentially

through the inhibition of pathways like PI3Kα.[6]

Psychoactive Compounds: The related structure, α-aminovalerophenone, forms the core of

several synthetic cathinones. The study of these compounds provides insights into structure-

activity relationships for monoamine transporter inhibitors, which are relevant for treating

conditions like depression and ADHD.[7]

The synthesis of 4-methyl-1-phenylpentan-2-one and its derivatives could, therefore, provide

novel compounds for screening in various drug discovery programs. Its structure offers multiple

points for chemical modification, allowing for the generation of a library of analogues to explore

structure-activity relationships.
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Relevance of Benzyl Ketone Scaffold in Drug Development

Chemical Modification

Potential Therapeutic Areas

4-Methyl-1-phenylpentan-2-one
(Benzyl Ketone Scaffold)

Aromatic Ring Substitution Alkyl Chain Modification α-Position Functionalization

Anti-inflammatory Agents CNS Agents (e.g., Monoamine Transporter Inhibitors) Anticancer Drugs (e.g., PI3Kα inhibitors)
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The benzyl ketone scaffold as a versatile starting point for drug discovery.

Conclusion
4-Methyl-1-phenylpentan-2-one is a well-characterized compound with established applications

in the flavor and fragrance industry. Beyond these uses, its chemical structure represents a

valuable platform for medicinal chemistry and drug discovery. The synthetic accessibility of this

benzyl ketone, coupled with the proven biological activities of related compounds, makes it and

its future derivatives promising candidates for further investigation in the pursuit of novel

therapeutic agents. This guide provides the foundational chemical, analytical, and synthetic

information necessary for researchers to embark on such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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